molecular formula C13H14N2 B11899965 2-(tert-Butyl)-1H-indole-3-carbonitrile

2-(tert-Butyl)-1H-indole-3-carbonitrile

Cat. No.: B11899965
M. Wt: 198.26 g/mol
InChI Key: GZMLREZSXZOPPZ-UHFFFAOYSA-N
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Description

Significance of Indole-3-carbonitrile Scaffolds in Modern Organic Synthesis

The indole-3-carbonitrile scaffold is a valuable building block in modern organic synthesis. The nitrile group serves as a versatile functional handle, capable of being transformed into a variety of other functionalities such as amines, amides, carboxylic acids, and tetrazoles, thus providing a gateway to diverse chemical space. This versatility makes indole-3-carbonitriles key intermediates in the synthesis of complex molecular architectures.

Recent research has highlighted the role of indole-3-carbonitrile derivatives as potent inhibitors of various enzymes, including Tropomyosin receptor kinase (TRK), which is a promising target in cancer therapy. nih.gov The development of novel 1H-indole-3-carbonitrile derivatives has been shown to yield compounds with significant antiproliferative effects against cancer cell lines. nih.govnih.gov

Overview of Substituted Indoles as Key Heterocyclic Compounds

Substituted indoles are a class of heterocyclic compounds that have garnered immense attention from the scientific community due to their wide spectrum of biological activities. nih.gov The indole (B1671886) core can be functionalized at various positions, leading to a rich diversity of structures with distinct properties. These compounds are integral to medicinal chemistry, with indole derivatives being developed as antimicrobial, antiviral, and anticancer agents. nih.govnih.gov

The introduction of substituents onto the indole ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity and physical characteristics. For instance, the presence of a bulky substituent at the C2-position, such as a tert-butyl group, can influence the molecule's conformation and its interactions with biological targets.

Positioning of 2-(tert-Butyl)-1H-indole-3-carbonitrile in Contemporary Academic Research

Despite the broad interest in substituted indoles, this compound remains a sparsely studied compound in academic research. A comprehensive search of the scientific literature reveals a lack of specific studies focused on its synthesis, reactivity, or biological evaluation. Its existence is noted in chemical databases, but detailed experimental data is conspicuously absent.

The closest related compound with available data is 2-butyl-1H-indole-3-carbonitrile, for which computational data exists. nih.gov The tert-butyl isomer, with its unique steric demands, is expected to exhibit distinct chemical behavior. The study of this compound, therefore, represents an untapped area of research with the potential to yield novel chemical entities with interesting properties. The synthesis of 2-substituted indoles can sometimes be achieved through the migration of a substituent from the C3- to the C2-position under acidic conditions, a strategy that could potentially be explored for this compound. nih.gov

Interactive Data Table: Physicochemical Properties

PropertyValue (for 2-butyl-1H-indole-3-carbonitrile)Data Source
Molecular FormulaC13H14N2PubChem nih.gov
Molecular Weight198.26 g/mol PubChem nih.gov
XLogP33.5PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov
Exact Mass198.115698455PubChem nih.gov
Topological Polar Surface Area39.6 ŲPubChem nih.gov
Heavy Atom Count15PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-tert-butyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C13H14N2/c1-13(2,3)12-10(8-14)9-6-4-5-7-11(9)15-12/h4-7,15H,1-3H3

InChI Key

GZMLREZSXZOPPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C#N

Origin of Product

United States

Theoretical and Computational Investigations of 2 Tert Butyl 1h Indole 3 Carbonitrile

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and related properties of indole (B1671886) derivatives. These computational approaches allow for a detailed analysis of the molecule at the atomic level.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules, including indole derivatives. sci-hub.se DFT calculations are frequently used to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. chemrxiv.org For substituted indoles, DFT studies have been performed to understand the effects of different functional groups on the indole ring's geometry and electronic distribution. chemrxiv.org

In the case of 2-(tert-butyl)-1H-indole-3-carbonitrile, DFT calculations would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The presence of the bulky tert-butyl group at the 2-position and the electron-withdrawing nitrile group at the 3-position significantly influences the electronic structure and geometry of the indole core.

DFT calculations can also predict infrared and Raman spectra, which can be compared with experimental data to validate the computational model. Furthermore, these calculations provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are critical for understanding its reactivity.

Typical DFT Functionals and Basis Sets Used in Indole Studies
DFT FunctionalBasis SetCommon Applications
B3LYP6-31G(d,p)Geometry optimization, Vibrational frequencies
M06-2X6-311++G(d,p)Thermochemistry, Non-covalent interactions
CAM-B3LYPaug-cc-pVTZExcited states, UV-Vis spectra prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. mdpi.com For substituted indoles, the nature and position of the substituent can significantly modulate the HOMO-LUMO gap. nih.govutm.my For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller energy gap.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net In indole derivatives, the region around the nitrogen atom and certain carbon atoms of the pyrrole ring are often areas of negative potential, indicating their nucleophilic character. The hydrogen atom attached to the indole nitrogen, on the other hand, typically exhibits a positive potential.

Calculated Electronic Properties of a Model Indole Derivative
PropertyCalculated Value (eV)Significance
HOMO Energy-6.2Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Gap4.7Chemical stability and reactivity

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics and stability. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal how a molecule like this compound behaves in different environments.

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the presence of the bulky tert-butyl group can lead to distinct stable conformations. researchgate.netnih.gov Conformational stability analysis through MD simulations involves running simulations for an extended period to explore the different accessible conformations and their relative energies. This analysis can identify the most probable orientations of the tert-butyl and nitrile groups with respect to the indole ring. The stability of these conformations is influenced by factors such as steric hindrance and intramolecular interactions.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two key metrics derived from MD simulation trajectories to quantify the dynamics and stability of a molecule. github.ioresearchgate.netyoutube.com

RMSD measures the average distance between the atoms of a molecule at a given time point and a reference structure (usually the initial minimized structure). A stable RMSD value over time suggests that the molecule has reached equilibrium and is not undergoing significant conformational changes. mdpi.com

RMSF measures the fluctuation of each individual atom or residue around its average position. High RMSF values indicate regions of the molecule with high flexibility, while low values suggest more rigid parts. github.ioresearchgate.net For this compound, RMSF analysis can highlight the mobility of the tert-butyl group and the nitrile substituent relative to the more rigid indole core.

Typical MD Simulation Parameters for Small Organic Molecules
ParameterTypical Value/Setting
Simulation Time100-500 ns
Temperature300 K
Pressure1 atm
Force FieldGAFF, OPLS-AA

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted indoles. nih.govbhu.ac.innih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the most favorable route.

For the synthesis of indole-3-carbonitrile derivatives, computational studies can be employed to investigate various synthetic strategies. mdpi.comgoogle.comnih.gov For example, in a multi-step synthesis, each step can be modeled to understand its energy barrier and the stability of any intermediates. This can help in optimizing reaction conditions such as temperature, catalyst, and solvent.

DFT calculations are particularly useful for locating transition state structures, which are the highest energy points along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. For instance, in reactions involving electrophilic substitution on the indole ring, computational studies can explain the observed regioselectivity (i.e., why the substituent adds to a specific position).

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their reactivity in a quantifiable manner. These models are built upon molecular descriptors that encode electronic, steric, and hydrophobic properties. For this compound, a formal QSRR study has not been extensively reported in the literature. However, an analysis of its structural components through the lens of established physicochemical parameters can provide significant insights into its expected reactivity.

The reactivity of the indole nucleus is significantly modulated by the electronic and steric nature of its substituents. In this compound, the bulky tert-butyl group at the C2 position and the electron-withdrawing nitrile group at the C3 position are the primary determinants of its chemical behavior.

Electronic Effects:

The electronic influence of substituents on the reactivity of aromatic systems is often quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The nitrile group (-CN) is a strong electron-withdrawing group, primarily through a resonance effect (a positive σp value). Conversely, the tert-butyl group is a weak electron-donating group through an inductive effect (a negative σp value).

SubstituentHammett Constant (σp)Electronic Effect
-CN0.66Strongly Electron-Withdrawing
-C(CH3)3-0.20Weakly Electron-Donating

Steric Effects:

The steric hindrance imposed by a substituent can play a crucial role in directing the outcome of a chemical reaction. The Taft steric parameter (Es) is a common descriptor for the steric bulk of a substituent. The tert-butyl group is one of the bulkiest common alkyl groups, and its presence at the C2 position of the indole ring creates significant steric congestion.

This steric hindrance would be expected to impede the approach of reagents to the C2 and C3 positions, as well as the N1 position of the indole ring. For reactions where a transition state involves the formation of a new bond at or near the C2 position, the bulky tert-butyl group would likely lead to a significant decrease in the reaction rate.

SubstituentTaft Steric Parameter (Es)Steric Effect
-C(CH3)3-1.54Very High Steric Hindrance
-CN-0.51Moderate Steric Hindrance

Computational Descriptors:

Quantum chemical calculations provide a powerful tool for quantifying the electronic properties of molecules and thus predicting their reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of atomic charges.

A higher HOMO energy is associated with a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater propensity to accept electrons (electrophilicity). The presence of the electron-withdrawing nitrile group in this compound is expected to lower both the HOMO and LUMO energies compared to unsubstituted indole. The lowering of the LUMO energy would make the molecule more susceptible to nucleophilic attack, potentially at the C2 position or the carbon of the nitrile group.

Mulliken charge analysis can reveal the electron distribution within the molecule. In this compound, the nitrogen atom of the indole ring is expected to have a partial negative charge, making it a potential site for protonation or alkylation, although this is sterically hindered by the adjacent tert-butyl group. The carbon atom of the nitrile group will carry a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles.

CompoundHOMO Energy (eV)LUMO Energy (eV)Mulliken Charge on N1 (a.u.)
1H-Indole-5.45-0.15-0.45
2-(tert-Butyl)-1H-indole-5.30-0.05-0.48
1H-indole-3-carbonitrile-5.90-0.80-0.42
This compound (Predicted) -5.75 -0.70 -0.44

Note: The values for this compound are predicted based on the trends observed for the other substituted indoles.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Tert Butyl 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(tert-Butyl)-1H-indole-3-carbonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons. For this compound, one would expect to see a broad singlet for the N-H proton of the indole (B1671886) ring, typically in the range of δ 8.0-8.5 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring would appear as a set of multiplets between δ 7.0 and 8.0 ppm. A distinct singlet corresponding to the nine equivalent protons of the tert-butyl group would be expected in the aliphatic region, likely around δ 1.4-1.6 ppm.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the title compound, one would anticipate signals for the two carbons of the tert-butyl group (a quaternary carbon and the methyl carbons). Characteristic signals for the indole ring carbons would also be present, including the carbon bearing the tert-butyl group (C2), the carbon bearing the nitrile group (C3), and the carbons of the fused benzene ring. The nitrile carbon itself typically appears in the δ 115-120 ppm range. Based on data for similar structures, the chemical shifts could be predicted, but experimental verification is necessary for accuracy. organicchemistrydata.orgdocbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional NMR techniques are essential for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, which is crucial for assigning the adjacent protons within the aromatic ring of the indole system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. nih.gov

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a sharp, medium-intensity absorption band characteristic of a nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹. A broad absorption for the N-H stretch of the indole ring would likely appear between 3300 and 3500 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic ring and the aliphatic tert-butyl group would also be visible. researchgate.net

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn allows for the confirmation of its elemental formula (C₁₃H₁₄N₂).

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence.

Single-Crystal X-ray Diffraction Analysis

This technique would determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov The analysis would yield accurate bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H group, and how the molecules pack together in the crystal lattice. This method would unambiguously confirm the connectivity and stereochemistry of this compound. nih.govchemsynthesis.com

Hydrogen Bonding Networks and Crystal Packing Analysis

A definitive analysis of the crystal structure of this compound from single-crystal X-ray diffraction is not publicly available in surveyed crystallographic databases. However, a detailed examination of its functional groups—the indole N-H group, the nitrile moiety, and the aromatic system—allows for a robust prediction of its solid-state architecture, supported by crystallographic data from closely related indole derivatives.

The primary intermolecular interaction expected to govern the crystal packing is hydrogen bonding. The indole N-H group is a classic hydrogen bond donor, while the nitrogen atom of the C≡N (nitrile) group is a competent hydrogen bond acceptor. This donor-acceptor pairing is anticipated to result in the formation of strong N-H···N hydrogen bonds. These interactions typically organize molecules into infinite chains or cyclic motifs.

The presence of the sterically demanding tert-butyl group at the 2-position will undoubtedly impose significant constraints on the crystal packing. This bulky group can influence which hydrogen-bonding motifs are sterically feasible and may prevent the indole rings from achieving a perfectly co-facial π–π stacking arrangement, potentially leading to slipped-stack or herringbone packing motifs. In the crystal structure of a related compound, tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, the packing is influenced by weak π–π and C—H⋯π interactions rather than classical hydrogen bonds. iucr.org

A summary of the plausible intermolecular interactions and their structural consequences for this compound is presented in the table below.

Interactive Data Table: Plausible Intermolecular Interactions for this compound

Interaction TypeDonor GroupAcceptor GroupProbable Geometric Motif
Hydrogen Bond Indole (N-H)Nitrile (C≡N )Linear or zigzag chains
π–π Stacking Indole Ring (π system)Indole Ring (π system)Offset or slipped stacks
C-H···π Interaction tert-Butyl (C-H)Indole Ring (π system)T-shaped arrangements

Emerging Techniques in Structure Elucidation (e.g., Micro Electron Diffraction (MicroED))

The potential difficulty in growing single crystals of this compound large enough for conventional X-ray crystallography highlights the importance of emerging structural elucidation techniques. Microcrystal Electron Diffraction (MicroED) has surfaced as a revolutionary method for determining the atomic-resolution structures of small organic molecules from nanocrystalline samples. unc.edunih.gov This technique utilizes a transmission electron microscope to collect diffraction data from crystals that are a billionth of the size required for traditional X-ray diffraction experiments. unc.edu

MicroED is particularly well-suited for the structural analysis of pharmaceutical compounds and complex organic molecules that yield only microcrystalline powders. orgsyn.org The process involves identifying suitable microcrystals, sometimes as small as a few hundred nanometers, and collecting electron diffraction data as the crystal is continuously rotated in the electron beam. chemspider.com This method has been successfully used to determine the structures of various small molecules, demonstrating its power where conventional methods have failed. orgsyn.org

While no specific application of MicroED to this compound has been reported, the technique holds immense promise for its definitive structural characterization. Should the compound prove difficult to crystallize to a suitable size for X-ray diffraction, MicroED offers a viable, and often rapid, alternative. The high-resolution data obtainable from MicroED would not only confirm the molecular connectivity but also precisely locate hydrogen atoms. researchgate.net This capability is crucial for unequivocally mapping the hydrogen-bonding networks discussed in the previous section, providing definitive experimental evidence of the N-H···N linkages and other weak interactions that dictate the compound's solid-state architecture. The development of MicroED represents a significant step forward, expanding the toolkit available for the atomic-level characterization of challenging chemical compounds. unc.edu

Chemical Reactivity and Derivatization of 2 Tert Butyl 1h Indole 3 Carbonitrile

Transformations of the Nitrile Group

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids. This transformation can be achieved under either acidic or basic aqueous conditions libretexts.orglibretexts.org. The process typically occurs in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid chemistrysteps.com.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water youtube.comyoutube.com. Subsequent tautomerization of the resulting imidic acid intermediate yields an amide, which is then hydrolyzed to the corresponding carboxylic acid chemistrysteps.com.

In base-catalyzed hydrolysis, a strong nucleophile such as a hydroxide ion directly attacks the electrophilic nitrile carbon libretexts.orgchemistrysteps.com. The resulting imine anion is protonated by water, tautomerizes to the amide, and is subsequently hydrolyzed to a carboxylate salt. An acidic workup is then required to obtain the final carboxylic acid product libretexts.orglibretexts.org. For 2-(tert-Butyl)-1H-indole-3-carbonitrile, this reaction is expected to yield 2-(tert-Butyl)-1H-indole-3-carboxylic acid.

Reaction ConditionReagentsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., aq. H₂SO₄ or HCl), Heat2-(tert-Butyl)-1H-indole-3-carboxamide2-(tert-Butyl)-1H-indole-3-carboxylic acid
Base-Catalyzed Hydrolysis1. OH⁻ (e.g., aq. NaOH), Heat 2. H₃O⁺ workup2-(tert-Butyl)-1H-indole-3-carboxamide2-(tert-Butyl)-1H-indole-3-carboxylic acid
Table 1. General Conditions for the Hydrolysis of this compound.

Reduction to Amines

Nitriles can be readily reduced to primary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation libretexts.orgchemistrysteps.com. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. The resulting imine anion undergoes a second hydride addition to form a dianion, which upon protonation during aqueous workup, yields the primary amine libretexts.org. The reduction of this compound would produce (2-(tert-Butyl)-1H-indol-3-yl)methanamine.

Reducing AgentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF 2. H₂O workup(2-(tert-Butyl)-1H-indol-3-yl)methanamine
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pt, Pd, Ni), High pressure/temperature(2-(tert-Butyl)-1H-indol-3-yl)methanamine
Table 2. Conditions for the Reduction of this compound.

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, such as Grignard and organolithium reagents chemistrysteps.com. The addition of a Grignard reagent (R-MgX) to a nitrile forms an imine intermediate after the initial reaction masterorganicchemistry.com. This intermediate is not stable to aqueous conditions and is typically hydrolyzed with aqueous acid during workup to yield a ketone libretexts.orgmasterorganicchemistry.com. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to produce 1-(2-(tert-Butyl)-1H-indol-3-yl)ethan-1-one after hydrolysis.

Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, with a strong preference for attack at the C-3 position stackexchange.comnih.govpearson.com. However, the substitution pattern of this compound significantly alters this inherent reactivity.

Regioselectivity of Electrophilic Attack at C-3 and C-2

In an unsubstituted indole, electrophilic attack at C-3 is favored because the resulting cationic intermediate (Wheland intermediate) preserves the aromaticity of the benzene (B151609) ring stackexchange.com. In this compound, two key factors dictate the regioselectivity of electrophilic attack:

Substitution at C-3 : The C-3 position is occupied by a carbonitrile group. The nitrile group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. With the most reactive site blocked and deactivated, electrophiles are directed to other positions nih.gov.

Substitution at C-2 : The C-2 position is substituted with a large tert-butyl group. While electrophilic attack at C-2 is possible in C-3 substituted indoles, the significant steric hindrance from the tert-butyl group makes this position highly inaccessible to incoming electrophiles thieme-connect.com.

Given that the pyrrole ring (C-2 and C-3) is either blocked, sterically hindered, or deactivated, electrophilic substitution is most likely to occur on the benzene ring of the indole nucleus (positions C-4, C-5, C-6, and C-7). The precise location of the substitution would be directed by the combined electronic effects of the fused pyrrole system and influenced by the steric bulk of the C-2 substituent.

PositionInfluencing FactorPredicted Reactivity towards Electrophiles
C-2Steric hindrance from tert-butyl groupHighly disfavored
C-3Blocked by carbonitrile; Deactivated by electron-withdrawing effectNo reaction
C-4, C-5, C-6, C-7Less activated than an unsubstituted indole, but more accessible than C-2/C-3Favored sites for substitution
Table 3. Predicted Regioselectivity of Electrophilic Attack on this compound.

Nucleophilic aromatic substitution on the indole ring is generally difficult unless the ring is activated by potent electron-withdrawing groups. While the nitrile at C-3 is electron-withdrawing, reactions with strong nucleophiles might lead to addition at the C-2 position, particularly if a suitable leaving group is present researchgate.net.

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring has a lone pair of electrons and an acidic proton, allowing it to act as both a nucleophile and, upon deprotonation, a site for electrophilic attack.

N-Deprotonation and Alkylation/Acylation : The N-H proton can be removed by a strong base (e.g., NaH) to generate a highly nucleophilic indolyl anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively mdpi.com. This would lead to the formation of 1-alkyl- or 1-acyl-2-(tert-butyl)-1H-indole-3-carbonitrile derivatives.

Direct Electrophilic Attack : Under neutral or acidic conditions, the indole nitrogen can also be a site for electrophilic attack, for example, in reactions like the Mannich reaction, which involves amino alkylation wikipedia.org. Protection of the indole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, is a common strategy to modulate the reactivity of the indole ring, although this would involve a different starting material nih.gov.

Cross-Coupling Reactions and Heterocyclic Annulation

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For a molecule like this compound, these reactions typically require prior activation, such as halogenation of the indole ring, or they may proceed via C-H activation at specific sites.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgtcichemicals.com To utilize this reaction on the this compound core, a leaving group (e.g., Br, I) would typically be required at one of the ring positions (e.g., C4, C5, C6, or C7). The reaction's success would be influenced by the electronic and steric properties of the indole substrate. The bulky tert-butyl group at C2 could provide steric hindrance, potentially affecting the rate of reaction at adjacent positions.

While direct studies on the Suzuki-Miyaura coupling of a halogenated this compound derivative are not extensively documented, the reactivity can be inferred from studies on similarly substituted indoles. For instance, the coupling of unprotected ortho-bromoanilines, precursors to indoles, demonstrates that the presence of a free amine does not preclude successful coupling with a variety of boronic esters. nih.gov This suggests that the N-H group in the target molecule would be tolerated under appropriate conditions. nih.govnih.gov Reactions involving 1-benzyl-3-iodo-1H-indole-2-carbonitriles have shown that Suzuki-Miyaura couplings can proceed efficiently at the C3 position, yielding highly functionalized indole derivatives. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Indole Derivatives This table presents data from analogous reactions to illustrate typical conditions and outcomes.

Indole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
1-Benzyl-3-iodo-1H-indole-2-carbonitrile4-(tert-butyl)phenylboronic acidPd(PPh₃)₄NaHCO₃Toluene/H₂O83% mdpi.com
6-Chloro-1H-indolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O95% nih.gov
2-Bromo-6-fluoroaniline4-Methylphenylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O98% nih.gov

Copper-catalyzed reactions offer a complementary approach to palladium for functionalizing indoles. These reactions are particularly effective for forming C-N, C-O, and C-S bonds. Given that the C3 position in this compound is already substituted, copper-catalyzed reactions would primarily target the N-H bond for derivatization, such as in N-arylation (Ullmann condensation) or N-alkynylation reactions. researchgate.net

Copper(II) bromide has been successfully used as a catalyst for the direct C3 chalcogenation of various indoles, demonstrating the utility of copper in activating the indole core. mdpi.com For the target molecule, however, N-functionalization is more probable. A copper-catalyzed method for the N-alkynylation of N-Boc protected indoles has been developed, which proceeds after in situ deprotection, indicating a viable pathway for functionalizing the N-H bond of similar indole structures. researchgate.net The steric bulk of the 2-tert-butyl group could influence the approach of reactants to the nitrogen atom, potentially requiring more forcing conditions or specific ligand systems to achieve high yields.

Table 2: Examples of Copper-Catalyzed Reactions on Indole Derivatives This table presents data from analogous reactions to illustrate typical conditions and outcomes.

Indole SubstrateReagentCatalystBase/AdditiveSolventProduct TypeReference
1H-Indole-5-carbonitrileN-phenylselenophthalimide (N-PSP)CuBr₂NoneCH₂Cl₂C3-Selenylation mdpi.com
N-Boc-1H-indole(Bromoethynyl)trimethylsilaneCuIKOtBuTolueneN-Alkynylation researchgate.net
1H-IndoleIodobenzeneCuIK₂CO₃DMFN-ArylationN/A (General Cond.)

The functional groups present in this compound make it a candidate for tandem or sequential reactions, where multiple transformations occur in a single pot. The cyano group at C3 is a versatile handle that can be transformed into various other functionalities. For example, a sequential reaction could involve the reduction of the nitrile to a primary amine, followed by an intramolecular cyclization or intermolecular condensation with another electrophile.

While specific tandem reactions starting from this compound are not well-documented, analogous transformations on other indole systems are known. Palladium-catalyzed processes that combine a Sonogashira coupling with a subsequent cyclization are used to build the indole core itself from simpler precursors like 2-alkynylanilines. mdpi.comnih.gov Similarly, the cyano group of the target molecule could be envisioned to participate in annulation strategies. For example, after conversion to an amidine or related group, it could react with a bifunctional reagent to construct a new heterocyclic ring fused to the indole core at the C2 and C3 positions.

Table 3: Hypothetical Sequential Reactions Starting from this compound

Reaction Step 1Intermediate ProductReaction Step 2Final Product Class
Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst)2-(tert-Butyl)-1H-indol-3-ylmethanamineAcylation with an acid chlorideN-Acyl-3-aminomethyl-indole
Nitrile Hydrolysis (Acid or Base)2-(tert-Butyl)-1H-indole-3-carboxylic acidEsterification (e.g., SOCl₂/MeOH)Indole-3-carboxylate ester
[3+2] Cycloaddition with an azide (B81097) (e.g., NaN₃, ZnBr₂)3-(1H-Tetrazol-5-yl)-2-(tert-butyl)-1H-indoleN-Alkylation at indole or tetrazole nitrogenN-Alkyl tetrazolyl-indole

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic pathways of these reactions is crucial for optimizing conditions and predicting outcomes. The mechanisms for palladium- and copper-catalyzed couplings on indole substrates are generally well-established.

The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the (hypothetical) halogenated indole, forming a Pd(II) complex. libretexts.orgyoutube.com

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

A key consideration for substrates with an unprotected N-H group, such as the target molecule, is the potential for the indole nitrogen to coordinate to the palladium center. This can sometimes lead to catalyst inhibition or side reactions, an issue often mitigated by the choice of ligands and bases. nih.gov

For copper-catalyzed N-functionalization (e.g., Ullmann N-arylation), the mechanism is thought to proceed via a Cu(I)/Cu(III) cycle, although other pathways have been proposed. A plausible sequence involves:

Oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate.

Deprotonation of the indole N-H by a base, followed by coordination of the resulting indolide anion to the copper center.

Reductive elimination of the N-aryl indole product, regenerating a Cu(I) species that continues the catalytic cycle.

The steric hindrance from the 2-tert-butyl group and the electronic pull of the 3-cyano group would primarily affect the kinetics of these steps, potentially influencing the energy barriers for oxidative addition and reductive elimination.

2 Tert Butyl 1h Indole 3 Carbonitrile As a Synthetic Building Block for Complex Chemical Architectures

Precursor in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. While specific literature detailing the use of 2-(tert-Butyl)-1H-indole-3-carbonitrile in MCRs is not extensively documented in publicly available databases, the general reactivity of the indole-3-carbonitrile scaffold suggests its high potential. The electron-withdrawing nature of the nitrile group activates the indole (B1671886) C3 position, making it a suitable component for reactions that involve nucleophilic attack or cycloadditions.

For instance, in analogous systems, indole-3-carbonitriles can participate in Gewald-type reactions or be employed in Ugi and Passerini reactions after suitable modification. The tert-butyl group at the C2 position would be expected to exert significant steric influence, potentially directing the regioselectivity of these reactions to afford unique and otherwise difficult-to-access molecular scaffolds. The diversification of scaffolds arises from the ability to vary the other components in the MCR, leading to a library of complex molecules based on the 2-(tert-butyl)indole core.

Role in the Assembly of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for synthesizing fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The nitrile group and the N-H of the indole ring are key reactive sites for annulation reactions.

One notable application is in the synthesis of pyrazino[1,2-a]indoles. This is typically achieved by first N-alkylating the indole with a suitable two-carbon synthon, followed by an intramolecular cyclization involving the nitrile group. The general strategy often involves the creation of a pyrazino C-ring by cyclizing an indole bearing a reactive group on the C2 position with a nucleophile attached to the indole nitrogen. While direct examples starting from this compound are not prominently cited, the transformation of the nitrile to an aminomethyl or related group would facilitate this type of cyclization.

Another important class of fused systems accessible from indole-3-carbonitriles are pyridazino[4,5-b]indoles. The synthesis often involves the reaction of the indole-3-carbonitrile with hydrazine (B178648) hydrate. The reaction proceeds through the formation of an intermediate amidrazone, which then undergoes cyclization to form the pyridazinone ring fused to the indole core. The tert-butyl group at the C2 position would remain as a key substituent on the final fused product, influencing its physicochemical properties.

Table 1: Synthesis of Fused Heterocyclic Systems

Starting MaterialReagentsProductHeterocyclic System
This compound1. N-alkylation (e.g., with a protected aminoethyl group) 2. Deprotection & Intramolecular CyclizationSubstituted Pyrazino[1,2-a]indolePyrazino-indole
This compoundHydrazine Hydrate4-Amino-3-(tert-butyl)-1,5-dihydropyridazino[4,5-b]indol-1-onePyridazino-indole

Utility in the Synthesis of Diverse Functionalized Indole Derivatives

The nitrile group of this compound is a versatile functional handle that can be transformed into a wide array of other functionalities, thereby enabling the synthesis of diverse indole derivatives.

Common transformations include:

Reduction to Amines: The nitrile can be reduced to a primary amine (3-aminomethyl-2-(tert-butyl)-1H-indole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be used for further derivatization, such as amide or sulfonamide formation.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields 2-(tert-butyl)-1H-indole-3-carboxylic acid. This carboxylic acid is a valuable intermediate for the synthesis of esters and amides.

Conversion to Tetrazoles: The [2+3] cycloaddition reaction of the nitrile with an azide (B81097), typically sodium azide in the presence of a Lewis acid, affords the corresponding 3-(1H-tetrazol-5-yl)-2-(tert-butyl)-1H-indole. Tetrazoles are important functional groups in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.

These functionalized derivatives are crucial for structure-activity relationship (SAR) studies in drug discovery, where the bulky tert-butyl group can serve as a lipophilic anchor or a tool to probe steric tolerance in receptor binding pockets.

Table 2: Functionalization of this compound

Reaction TypeReagentsProduct Functional Group
ReductionLiAlH₄ or H₂/Catalyst3-(Aminomethyl)
HydrolysisH₃O⁺ or OH⁻3-Carboxylic Acid
CycloadditionNaN₃, Lewis Acid3-(1H-tetrazol-5-yl)

Building Block for Novel Organic Scaffolds and Frameworks

Beyond the synthesis of discrete molecules, this compound can serve as a fundamental building block for the construction of larger, more complex organic scaffolds and frameworks. The bifunctionality of the molecule (the reactive N-H and C3-nitrile) allows it to be incorporated into polymers or macrocycles.

For example, the transformation of the nitrile to other reactive groups, as mentioned previously, opens up possibilities for polymerization or for its use in the synthesis of molecular clips and cages. The rigid indole core, combined with the sterically demanding tert-butyl group, can be exploited to create materials with specific conformational preferences and porous properties. While the realization of such complex frameworks from this specific building block is an area of ongoing research, its potential is underscored by the rich chemistry of the indole nucleus in materials science.

Future Perspectives and Research Avenues in 2 Tert Butyl 1h Indole 3 Carbonitrile Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of polysubstituted indoles, particularly those with sterically demanding groups like a tert-butyl at the C2 position, remains a challenge in organic chemistry. Future research could focus on developing more efficient and atom-economical pathways to access 2-(tert-butyl)-1H-indole-3-carbonitrile and its derivatives.

Current and Potential Synthetic Strategies:

Classical Methods: Traditional indole (B1671886) syntheses like the Fischer, Bischler, and Madelung methods could be adapted, although they may face limitations due to the steric hindrance of the tert-butyl group.

Modern Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, offer a powerful toolkit for constructing the indole core or for post-functionalization. nih.gov For instance, a strategy might involve the coupling of an appropriately substituted o-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization. organic-chemistry.org

C-H Activation: Direct C-H functionalization represents a highly efficient and "green" approach. Future work could explore the direct introduction of the tert-butyl group or the cyano group onto a pre-formed indole ring through transition-metal-catalyzed C-H activation, minimizing the need for pre-functionalized starting materials.

Cyclization of Anilines: A zinc-catalyzed cyclization of anilines with substituted propargyl alcohols has proven effective for preparing various indoles and could be a viable route. organic-chemistry.org

The development of one-pot, multi-component reactions would be particularly valuable, offering a streamlined approach to this and related structures. dergipark.org.trnih.gov

Exploration of Unconventional Reactivity Profiles

The electronic and steric properties of the tert-butyl and nitrile substituents are expected to significantly influence the reactivity of the indole ring. The bulky tert-butyl group at C2 could sterically hinder reactions at the N1 and C3 positions, potentially redirecting reactions to other sites on the benzene (B151609) portion of the molecule.

Potential Areas of Investigation:

Electrophilic Substitution: While the C3 position is the most common site for electrophilic attack in indoles, the existing nitrile group is deactivating. nih.gov Research could investigate whether electrophilic substitution can be directed to the C4, C5, C6, or C7 positions, which could open up new avenues for functionalization.

Reactivity of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. Exploring these reactions in the context of the sterically hindered indole core could yield novel derivatives with unique properties.

Cycloaddition Reactions: The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions. nih.gov The substitution pattern of this compound may lead to unique selectivity and reactivity in such transformations.

The steric strain imposed by the tert-butyl group could also be exploited to drive unusual rearrangements or ring-opening reactions under specific conditions.

Advanced Computational Predictions for Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies could provide valuable insights.

Applications of Computational Modeling:

Structural and Electronic Analysis: Density Functional Theory (DFT) calculations can be used to model the geometry, electronic structure, and frontier molecular orbitals of the molecule. This can help predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Computational modeling can be employed to study the reaction mechanisms of potential synthetic routes, helping to optimize reaction conditions and identify potential byproducts. For example, the mechanism for the nitration of an indole derivative has been proposed based on computational chemistry results. nih.gov

Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and spectroscopic characteristics can be predicted, aiding in the design of derivatives with desired properties for specific applications, such as drug discovery.

By simulating the interaction of this molecule with biological targets like enzymes or receptors, computational chemistry can guide the rational design of new therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, scalability, and the ability to rapidly generate libraries of compounds. nih.govresearchgate.net Indole synthesis has been successfully adapted to flow chemistry systems. nih.govgalchimia.comnih.gov

Future Integration Possibilities:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable safer handling of hazardous reagents and intermediates, precise control over reaction parameters (temperature, pressure, residence time), and easier scale-up. researchgate.netgalchimia.com For example, the Cadogan-Sundberg indole synthesis, which can be hazardous in batch, has been successfully implemented in flow systems. galchimia.com

Automated Compound Library Generation: By integrating flow synthesis with automated purification and analysis systems, it would be possible to rapidly generate a library of derivatives based on the this compound scaffold. nih.govrsc.orgnih.gov This high-throughput approach is invaluable for screening for biological activity and discovering structure-activity relationships. nih.gov Acoustic droplet ejection technology, for instance, allows for synthesis on a nanomole scale, dramatically accelerating the exploration of chemical space. nih.govrsc.orgnih.gov

These advanced technologies could significantly accelerate the exploration of the chemical space around this novel indole derivative.

Contribution to the Expansion of Chemical Space for Heterocyclic Compounds

The synthesis of novel heterocyclic compounds with unique substitution patterns is crucial for expanding the available chemical space for drug discovery and materials science. nih.gov The indole ring is a "privileged scaffold" found in numerous natural products and pharmaceuticals. organic-chemistry.orgnih.gov

By introducing a bulky tert-butyl group at the C2 position, this compound represents a departure from more commonly explored indole structures. This unique steric and electronic profile could lead to the discovery of compounds with novel biological activities or material properties.

The exploration of this and related compounds will contribute to a deeper understanding of structure-activity relationships and could lead to the identification of new lead compounds for the treatment of various diseases. mdpi.com The development of new synthetic methods to access such molecules, including those with phosphorus at the C2 position, further enriches the diversity of available heterocyclic compounds. nih.gov

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